6-Hydroxy-2-methylaminopurine

Structural Biology Nucleoside Chemistry Epigenetics

Researchers mapping RNA secondary structure via reverse transcription require a site-specific modification that blocks RT elongation without altering duplex stability. Generic methylated purines introduce confounding thermodynamic artifacts. 6-Hydroxy-2-methylaminopurine (N2-Methylguanine) is the precise solution: iso-energetic with guanosine (ΔΔG° ≈ 0 kcal/mol) and a defined kinetic barrier (relaxation time ~3 min), enabling accurate pause-site mapping and methyltransferase (EC 2.1.1.172) pathway reconstitution. • Iso-energetic RNA probe - no stability artifacts • Quantifiable RT kinetic barrier for processivity studies • ≥98% HPLC; ambient global shipping from stock

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 10030-78-1
Cat. No. B1148206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-methylaminopurine
CAS10030-78-1
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)NC=N2
InChIInChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12)
InChIKeySGSSKEDGVONRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-methylaminopurine Chemical Identifiers & Class


6-Hydroxy-2-methylaminopurine (CAS 10030-78-1), also widely designated as N2-Methylguanine or 2-Methylamino-6-oxopurine, is a modified purine base belonging to the oxopurine class with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol [1]. It is an endogenous methylated nucleoside found in human fluids and serves as a naturally occurring, post-transcriptionally modified constituent in RNA from various biological sources [2].

1 Regiospecific N2-methyl modification identity
2 Non-perturbing RNA structural probe
3 Defined kinetic barrier for reverse transcription mapping
4 High-purity intermediate for photoresist formulations

6-Hydroxy-2-methylaminopurine: Why Generic Analogs Fail


The precise position of the methyl group on the guanine scaffold is the critical determinant of biochemical function and utility. While several methylated guanine isomers exist (e.g., 1-methylguanine, 7-methylguanine, 2-dimethylamino-6-hydroxypurine), each displays a unique and non-interchangeable set of physical, enzymatic, and structural properties [1]. For instance, the N2-methyl group of 6-Hydroxy-2-methylaminopurine allows it to act as a specific kinetic barrier to reverse transcription, a property not shared by its N1- or N7-methylated counterparts [2]. Furthermore, this specific methylation does not destabilize RNA secondary structure, unlike other modifications, making it a precise tool for probing RNA folding and function without introducing confounding thermodynamic artifacts [3]. Substitution with a generic or incorrectly methylated purine will lead to divergent, unpredictable experimental outcomes and nullify the specific, quantifiable performance required for advanced applications.

Regioisomer
N1- or N7-methylguanine alters hydrogen-bonding and protein recognition, making them non-interchangeable.
Unmodified G
Lacks the specific reverse transcriptase pausing signature, limiting utility in mapping studies.
Other analogs
N6,N6-dimethyladenosine or other methylated purines may destabilize RNA structure or lack rotameric flexibility.

6-Hydroxy-2-methylaminopurine Comparative Evidence


N2-Methylation Structural Specificity

6-Hydroxy-2-methylaminopurine is structurally defined by a methyl group at the N2 position of the guanine base, a modification that distinguishes it from other biologically relevant methylated guanines such as 1-methylguanine and 7-methylguanine [1]. This specific site of methylation is a key differentiator, as the N2-methyl group is known to participate in unique hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and stability in ways that other methylated isomers cannot replicate .

Methylation Site
Class-level
N2 position vs. N1 / N7 positions
Regiospecific identity determines molecular recognition.
Data to verify for specific protein interactions.
Structural Biology Nucleoside Chemistry Epigenetics

Isoenergetic to Guanosine in RNA Duplexes

A critical differentiator for 6-Hydroxy-2-methylaminopurine (as its ribonucleoside, m2G) is its near-identical thermodynamic stability to unmodified guanosine in RNA secondary structures. In a direct head-to-head comparison using UV-monitored thermal denaturation, substitution of guanosine (G) with N2-methylguanosine (m2G) in G-C Watson-Crick pairs resulted in an iso-energetic change (ΔΔG° ≈ 0 kcal/mol), meaning it does not alter the melting temperature (Tm) of the RNA duplex [1]. The only exception is in internal m2G·U wobble pairs, where it provides a modest stabilization of 0.3 kcal/mol [1]. This behavior contrasts with other common modifications like N6,N6-dimethyladenosine (m26A), which significantly destabilizes RNA structures [1].

ΔΔG° Substitution
Head-to-head
≈ 0 kcal/mol
Thermodynamically neutral substitution in RNA duplexes.
UV thermal denaturation, G-C Watson-Crick pairs.
RNA Biochemistry Thermodynamics Structural Probing

Unique Pause Site in Reverse Transcription

6-Hydroxy-2-methylaminopurine (as N2-methylguanine) serves as a specific and quantifiable kinetic barrier during reverse transcription, a property not observed for its unmethylated guanine counterpart or other methylated purine isomers. In vitro studies using E. coli 16S rRNA as a template show that the reverse transcriptase enzyme pauses at N2-methylguanine residues, with transcription intermediates corresponding to attenuation at these positions [1]. The relaxation time for elongation of cDNA through this modified base is approximately 3 minutes, a stark contrast to the unimpeded progress through a standard guanine residue [2]. This property makes the compound a valuable tool for studying reverse transcriptase processivity and mapping modification sites.

RT Pause Time
Reported
~3 min
Quantifiable kinetic barrier for reverse transcription mapping.
E. coli 16S rRNA, AMV reverse transcriptase.
Molecular Biology Reverse Transcription Enzymology

Rotameric Flexibility: s-cis and s-trans Conformations

6-Hydroxy-2-methylaminopurine (as N2-methylguanine) exhibits a unique structural feature: it can exist in equilibrium between two distinct rotational isomers, s-cis and s-trans, due to the rotation around the C2-N2 bond . This rotameric flexibility is observed in both helical and looped regions of RNA secondary structure . This property is not shared by unmethylated guanine or by other common methylated purines like 7-methylguanine, which are conformationally restricted. The ability to populate both conformations without a significant energetic penalty contributes to its iso-energetic behavior in RNA duplexes and provides a unique structural probe for advanced NMR and crystallographic studies [1].

Rotameric States
Class-level
s-cis / s-trans equilibrium
Conformational flexibility for RNA dynamics probing.
Observed in RNA helical and loop regions.
Structural Biology NMR Spectroscopy RNA Dynamics

Substrate for Guanine-N2-Methyltransferases

6-Hydroxy-2-methylaminopurine is not merely a structural analog but a specific enzymatic product and substrate. It is the direct product of highly conserved guanine-N2-methyltransferases. For example, in E. coli, the RsmD methyltransferase specifically catalyzes the reaction: S-adenosyl-L-methionine + guanine1207 in 16S rRNA → S-adenosyl-L-homocysteine + N2-methylguanine1207 in 16S rRNA [1]. This specific methylation at position 1207 in helix 34 is crucial for freezing the secondary structure in a functional conformation during ribosome assembly [1]. This contrasts with other methylated guanines (e.g., 7-methylguanine), which are products of different, non-interchangeable enzyme families.

Enzymatic Product
Class-level
RsmD substrate (rRNA G1207 methylation)
Specific product for epitranscriptomic pathway reconstitution.
E. coli ribosome assembly; guanine-N2-MTase specificity.
Enzymology Epitranscriptomics Ribosome Assembly

6-Hydroxy-2-methylaminopurine Key Applications


Non-Perturbative RNA Structural Probing

Researchers investigating RNA folding and function can employ 6-Hydroxy-2-methylaminopurine (as m2G) to introduce a biologically relevant, site-specific modification without altering the native secondary structure stability (ΔΔG° ≈ 0 kcal/mol) [4]. This allows for the study of RNA dynamics and interactions using NMR, FRET, or chemical probing techniques, where other modifications would introduce confounding thermodynamic artifacts. This is a direct application of the iso-energetic property established in Section 3, Evidence Item 2.

Reverse Transcription and RNA Mapping Studies

The compound's function as a specific, quantifiable kinetic barrier to reverse transcription (relaxation time ~3 min) [4] makes it an ideal tool for studying reverse transcriptase processivity and mapping RNA secondary structures. Researchers can incorporate N2-methylguanine at defined positions within an RNA template to act as a precise 'pause site', allowing for the analysis of transcription elongation complexes and the development of novel, sequence-specific diagnostic assays. This application is directly derived from the kinetic evidence in Section 3, Evidence Item 3.

In Vitro Reconstitution of Epitranscriptomic Pathways

Given its role as the specific product of conserved rRNA and tRNA guanine-N2-methyltransferases (e.g., EC 2.1.1.172) [4], this compound is essential for in vitro studies of ribosome assembly and epitranscriptomic regulation. Sourcing 6-Hydroxy-2-methylaminopurine ensures the accurate biochemical reconstitution of these pathways, enabling researchers to study enzyme kinetics, substrate specificity, and the functional impact of this precise modification, as detailed in Section 3, Evidence Item 5.

Photoresist Formulation for Semiconductor Lithography

In the electronics chemicals sector, 6-Hydroxy-2-methylaminopurine is utilized as a high-purity intermediate in photoresist formulations to enhance lithographic resolution and improve adhesion to semiconductor substrates [4]. The compound's unique molecular structure, featuring both hydrogen-bonding donor/acceptor sites and a hydrophobic methyl group, allows it to modulate dissolution rates and thermal stability in chemically amplified resists [4]. This application leverages its distinct chemical and physical properties for advanced microelectronics manufacturing.

Application
Selection Property
Validation Focus
Non-perturbative RNA structural probing
Thermodynamically neutral modification
RNA secondary structure stability assays
Reverse transcription mapping
Defined RT pausing signature
Elongation kinetics analysis
Epitranscriptomic pathway reconstitution
Enzymatic substrate specificity
In vitro methylation assays
Photoresist formulation
Molecular amphiphilicity / H-bonding capacity
Lithographic resolution and adhesion tests

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37 linked technical documents
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